2-Benzyloxycyclobutanone
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Overview
Description
2-Benzyloxycyclobutanone is an organic compound with the molecular formula C₁₁H₁₂O₂. It is a cyclobutanone derivative where a benzyloxy group is attached to the cyclobutane ring.
Mechanism of Action
Target of Action
2-Benzyloxycyclobutanone is a cyclobutane derivative . Cyclobutanes are widely distributed in a large class of natural products featuring diverse pharmaceutical activities and intricate structural frameworks . The primary targets of cyclobutane derivatives are often associated with their role in the synthesis of natural products .
Mode of Action
Cyclobutane derivatives are generally synthesized through [2 + 2] cycloaddition . This reaction mechanism is the most commonly used method for synthesizing cyclobutanes . The [2 + 2] cycloaddition involves the interaction of the compound with its targets, leading to changes in the chemical structure of the targets .
Biochemical Pathways
Cyclobutane-containing compounds are known to play a role in various biochemical pathways, particularly in the synthesis of natural products . These pathways can have downstream effects on a variety of biological processes .
Pharmacokinetics
The compound’s molecular weight is 17622 , which could potentially influence its bioavailability.
Result of Action
Cyclobutane derivatives are known to have diverse pharmaceutical activities , suggesting that this compound could potentially have a range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxycyclobutanone typically involves the cyclization of appropriate precursors. One common method is the [2+2] cycloaddition reaction, where a benzyloxy-substituted alkene reacts with a suitable carbonyl compound under specific conditions to form the cyclobutanone ring . The reaction conditions often include the use of catalysts such as palladium or rhodium complexes to facilitate the cycloaddition process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyloxycyclobutanone undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Cyclobutanol derivatives.
Substitution: Various substituted cyclobutanones depending on the nucleophile used
Scientific Research Applications
2-Benzyloxycyclobutanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- 2-Benzyloxycyclopentanone
- 2-Benzyloxycyclohexanone
- 2-Benzyloxycyclopropanone
Comparison: 2-Benzyloxycyclobutanone is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity compared to its five- and six-membered counterparts. This ring strain makes it more reactive in certain chemical transformations, providing distinct advantages in synthetic applications .
Properties
IUPAC Name |
2-phenylmethoxycyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPGUVFWKDCSSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206751-75-9 |
Source
|
Record name | 2-(benzyloxy)cyclobutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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